Absence of Peer-Reviewed Biological Data Precludes Direct Activity Comparison with Other Sulfonamide Derivatives
A comprehensive search of peer-reviewed literature reveals no published studies that quantify the biological activity, such as IC50 or Ki values, of the target compound 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide [1]. While other piperazine sulfonamide analogs have been characterized for targets like α-amylase (IC50 range: 1.571 to 3.98 µM) [2] and DPP-4 (27.32% inhibition at 10 µM) [3], no such data exist for this specific molecule. This prevents any direct quantitative comparison or claims of differential activity.
| Evidence Dimension | Biological Activity (IC50 / % Inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Piperazine sulfonamide analog series (e.g., α-amylase IC50: 1.571-3.98 µM) [2]; Piperazine oxadiazole sulfonamide analog (DPP-4 % Inhibition: 27.32% at 10 µM) [3] |
| Quantified Difference | Not calculable due to lack of target compound data |
| Conditions | Various in vitro enzymatic assays (non-comparable) |
Why This Matters
Procurement decisions for a tool compound or lead candidate must be based on empirical activity data; its absence means the compound's functional value is entirely speculative.
- [1] PubMed. Search results for '4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide'. 2026. View Source
- [2] Taha M, et al. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Eur J Med Chem. 2017 Dec 1;141:530-537. View Source
- [3] Kalli SB, Velmurugan V. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. 2022;69(4): 987-993. View Source
